molecular formula C9H11NO2 B7942978 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Cat. No. B7942978
M. Wt: 165.19 g/mol
InChI Key: AYCVTOYVIYOIHC-UHFFFAOYSA-N
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Description

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant and Hypnotic Agents : A study synthesized a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, revealing their potential as anticonvulsant and hypnotic agents. The compounds showed significant anticonvulsant activities, and one compound in particular (7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one) demonstrated an effective dose (ED50) of 19.0 mg/kg in the anti-MES potency test. Additionally, this compound significantly increased pentobarbital-induced sleep duration in mice (Deng et al., 2011).

  • Antimicrobial Activity : Another study focused on the synthesis and antimicrobial activity of 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones. The compounds exhibited significant in vitro antimicrobial activity against various microorganisms, including S. aureus, E. faecalis, P. aeruginosa, E. coli, and C. albicans. The study also developed a 2D-QSAR model correlating the pMIC values with physicochemical descriptors (Ağirbaş et al., 2011).

  • PI3K Inhibitors for Tumor Treatment : Research into 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives revealed their effectiveness as PI3K inhibitors, showing potential for tumor treatment. These compounds exhibited better antiproliferative activities compared to LY294002, a known inhibitor, particularly compound 25, which was the most potent and selective for PI3Kα (Yin et al., 2015).

  • Synthesis Methodologies : A study presented different methodologies for the synthesis of dihydrobenzo[f][1,4]oxazepin-5-ones by coupling Ugi and Mitsunobu reactions. This research contributes to the development of more efficient synthetic pathways for such compounds (Banfi et al., 2006).

  • Catalytic Asymmetric Reactions : A microreview focused on the dibenzo[b,f][1,4]oxazepine scaffold, a privileged structure in medicinal chemistry, and presented an overview of enantioselective reactions involving these cyclic seven-membered imines. The review highlighted the scarcity of catalytic asymmetric methodologies for synthesizing chiral dibenzo[b,f][1,4]oxazepine derivatives (Munck et al., 2018).

  • ROCK Inhibitors for Glaucoma Treatment : A study discovered 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors, useful in the treatment of glaucoma. The compound 12b, in particular, showed potent activities against ROCK I and ROCK II and demonstrated a significant IOP-lowering effect without causing hyperemia (Sun et al., 2021).

properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4,9-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCVTOYVIYOIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.